molecular formula C19H14N2O2 B5775386 5-[(Naphthalen-2-yloxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(Naphthalen-2-yloxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5775386
M. Wt: 302.3 g/mol
InChI Key: DGKRYRJIDZQVNY-UHFFFAOYSA-N
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Description

5-[(Naphthalen-2-yloxy)methyl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in various fields. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Naphthalen-2-yloxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of naphthalen-2-yloxyacetic acid hydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-[(Naphthalen-2-yloxy)methyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: Potential therapeutic agent for treating infections and diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(Naphthalen-2-yloxy)methyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of microbial enzymes, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    5-[(Naphthalen-1-yloxy)methyl]-1,3,4-oxadiazole: Similar structure but different substitution pattern.

    5-[(Naphthalen-2-yloxy)methyl]-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.

    5-[(Naphthalen-2-yloxy)methyl]-1,2,3-triazole: Features a triazole ring instead of an oxadiazole ring.

Uniqueness

5-[(Naphthalen-2-yloxy)methyl]-3-phenyl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both naphthalene and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(naphthalen-2-yloxymethyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-2-7-15(8-3-1)19-20-18(23-21-19)13-22-17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKRYRJIDZQVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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